molecular formula C19H13F2N3OS B460072 4-amino-6-(3,4-difluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile CAS No. 445382-33-2

4-amino-6-(3,4-difluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B460072
CAS No.: 445382-33-2
M. Wt: 369.4g/mol
InChI Key: KBEUKBDXYWKRQC-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrano ring and the difluorophenyl group. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-amino-4-(3,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(3,4-difluorophenyl)thiazole: Shares the difluorophenyl group but has a different core structure.

    Benzo[4,5]thieno[2,3-b]pyridine derivatives: Similar core structure but different substituents and functional groups.

    Polysubstituted 2-amino-4,5-dihydro-4-arylpyrano indole-3-carbonitriles: Similar pyrano ring but different core and substituents.

Uniqueness

2-amino-4-(3,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

445382-33-2

Molecular Formula

C19H13F2N3OS

Molecular Weight

369.4g/mol

IUPAC Name

4-amino-6-(3,4-difluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

InChI

InChI=1S/C19H13F2N3OS/c1-8-5-9(2)24-19-14(8)16-17(26-19)15(11(7-22)18(23)25-16)10-3-4-12(20)13(21)6-10/h3-6,15H,23H2,1-2H3

InChI Key

KBEUKBDXYWKRQC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)F)F)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)F)F)C

Origin of Product

United States

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